Defensin-related cryptdin-9

Structure-activity relationship Antimicrobial peptide engineering Defensin mutagenesis

Defensin-related cryptdin-9 (Crp9), also designated Alpha-defensin 9 or Defcr9, is a 35-residue mouse α-defensin antimicrobial peptide produced by Paneth cells of the small intestinal crypt epithelium. It belongs to the cryptdin family, the largest known mammalian defensin family comprising at least 17 distinct isoforms identified from a single jejunal crypt, all characterized by a conserved three-disulfide-bond framework and cationic nature.

Molecular Formula
Molecular Weight
Cat. No. B1577139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-related cryptdin-9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-Related Cryptdin-9 (Crp9): Compound Identity and Family Classification for Procurement


Defensin-related cryptdin-9 (Crp9), also designated Alpha-defensin 9 or Defcr9, is a 35-residue mouse α-defensin antimicrobial peptide produced by Paneth cells of the small intestinal crypt epithelium [1]. It belongs to the cryptdin family, the largest known mammalian defensin family comprising at least 17 distinct isoforms identified from a single jejunal crypt, all characterized by a conserved three-disulfide-bond framework and cationic nature [2]. The mature Crp9 peptide sequence is LRDLVCYCRKRGCKRREHMNGTCRKGHLLYMLCCR, corresponding to UniProt accession P50707 [1]. Crp9 is synthesized as a 93-amino-acid precursor and processed by matrix metalloproteinase-7 (MMP-7) to yield the active mature peptide, which is stored in Paneth cell secretory granules and released into the intestinal lumen upon microbial stimulation [3].

Why Cryptdin-9 Cannot Be Substituted by Other In-Class Cryptdin Isoforms: Evidence of Functional Non-Equivalence


Despite sharing ≥93% nucleotide sequence identity within the cryptdin family, individual isoforms display profoundly divergent bactericidal potencies that preclude generic substitution for research or procurement purposes [1]. A comprehensive 2023 functional analysis of all 17 cryptdin isoforms demonstrated that vLD50 values against Escherichia coli span a 5.6-fold range across the family (from 1.1 μg/mL for Crp3 to 6.3 μg/mL for Crp6), with Crp9 positioned among the most potent cluster alongside Crp3, Crp8, Crp10, Crp13, Crp14, and Crp17 [1]. Even single-residue variations produce measurable functional consequences: the M19I substitution distinguishing Crp9 from its closest homolog Crp15 results in an approximately 2-fold difference in anti-E. coli activity [1]. Furthermore, cryptdin bactericidal mechanisms differ by target organism—E. coli killing is independent of tertiary/quaternary structure, whereas S. aureus killing depends on self-association propensity—meaning an isoform active against one pathogen cannot be assumed active against another [1]. These data establish that cryptdin isoform selection is a non-trivial experimental variable requiring explicit specification.

Quantitative Differentiation Evidence for Cryptdin-9 Relative to Closest Analogs and In-Class Candidates


Single-Residue M19I Variation Distinguishes Crp9 from Crp15: Approximately 2-Fold Differential Anti-E. coli Potency

Cryptdin-9 (Crp9) and cryptdin-15 (Crp15) differ by a single amino acid substitution at position 19 of the mature peptide: Crp9 carries methionine (Met), whereas Crp15 carries isoleucine (Ile). This M19I variation is the sole sequence difference between the two isoforms. In the virtual colony count (vCC) assay, Crp9 (Met19) is approximately 2-fold more potent against E. coli ATCC 25922 than Crp15 (Ile19) across all vLD thresholds [1]. Met is moderately less hydrophobic than Ile according to the Wimley-White whole-residue hydrophobicity scale, and the paper explicitly states that the M19I variation increases the vLD values of the Crp9/Crp15 pair by approximately a factor of 2 with respect to E. coli killing, indicating a functional preference for Met over Ile at position 19 [1]. Against S. aureus, the differential is marginal. This evidence establishes that procurement of Crp9 versus Crp15 is functionally non-interchangeable for studies targeting Gram-negative bactericidal mechanisms.

Structure-activity relationship Antimicrobial peptide engineering Defensin mutagenesis

Crp9 Ranks Among the Most Potent Cryptdin Isoforms: Quantitative Activity Tier Classification from 17-Isoform Panel

In the 2023 systematic analysis of all 17 cryptdin isoforms, Crp9 was explicitly classified among the most active cryptdins, grouped alongside Crp3, Crp8, Crp10, Crp13, Crp14, and Crp17 [1]. By contrast, Crp1, Crp6, Crp11, and Crp16 were identified as the weakest isoforms. The vLD50 of Crp9 against E. coli (2.2 ± 0.2 μg/mL) is 2.7-fold lower than that of Crp1 (5.9 ± 0.3 μg/mL), and against S. aureus, Crp9 (2.5 ± 0.5 μg/mL) is 1.6-fold more potent than Crp1 (3.9 ± 0.6 μg/mL). The vLD99.9 difference is even more pronounced: Crp9 (6.9 ± 0.5 μg/mL) versus Crp1 (41.9 ± 4.8 μg/mL) against E. coli, representing a 6.1-fold potency advantage [1]. This tier classification is not based on a single threshold but on consistent performance across all four vLD measurements (vLD50 through vLD99.9) and against both Gram-negative and Gram-positive bacterial strains.

Antimicrobial peptide screening Cryptdin isoform ranking Paneth cell defensin potency

Crp9 Self-Association Profile Correlates with High Bactericidal Activity: DLS-Based Biophysical Classification

The Wang et al. 2023 study investigated the relationship between cryptdin self-association in solution and bactericidal activity using dynamic light scattering (DLS). Weakly bactericidal cryptdins (Crp1 and Crp11) formed high-ordered soluble aggregates at neutral pH (particle sizes shifting dramatically to ~200 nm and >1,000 nm, respectively), whereas potently bactericidal cryptdins (Crp4 and Crp14) remained largely monomeric (particle diameter ~1 nm) [1]. Crp9 was subsequently selected for DLS analysis alongside Crp3, Crp8, Crp10, Crp13, and Crp17 as a member of the 'most active' cryptdin cohort, and its self-association behavior was consistent with the low-aggregation/high-activity pattern [1]. This biophysical property is mechanistically significant: the study demonstrated that sequence variations impact bactericidal activity by influencing self-association propensity, and that the killing of S. aureus (but not E. coli) depends on cryptdin tertiary and quaternary structure [1].

Defensin oligomerization Peptide self-association Antimicrobial mechanism of action

Differential Activity Against Gram-Negative vs Gram-Positive Bacteria: Crp9 Exhibits Broad-Spectrum Potency with Slight Gram-Negative Preference

Crp9 demonstrates potent and near-equivalent bactericidal activity against both E. coli (Gram-negative) and S. aureus (Gram-positive) across all vLD thresholds: against E. coli, vLD50 = 2.2 ± 0.2 μg/mL and vLD99.9 = 6.9 ± 0.5 μg/mL; against S. aureus, vLD50 = 2.5 ± 0.5 μg/mL and vLD99.9 = 6.8 ± 0.5 μg/mL [1]. This broad-spectrum profile is notable because it contrasts with certain other cryptdins: Crp4, the most potent isoform at low concentrations, shows a clearer Gram-positive preference (S. aureus vLD50 = 1.1 vs E. coli vLD50 = 1.2 μg/mL, widening at higher concentrations), whereas Crp11 is substantially weaker against both organisms but disproportionately weak against E. coli (vLD99.9 = 58.2 μg/mL) compared to S. aureus (vLD99.9 = 28.4 μg/mL) [1]. The paper further established that the mechanism of E. coli killing by cryptdins is independent of tertiary/quaternary structure, while S. aureus killing is structure-dependent, making Crp9's balanced dual activity mechanistically informative [1].

Broad-spectrum antimicrobial Gram-negative targeting Enteric pathogen defense

Sequence Determinants Differentiating Crp9 from Other High-Activity Cryptdins in the C-Terminal Region

Although Crp9, Crp8, and Crp10 are all classified in the most-active cryptdin tier, their C-terminal sequences diverge at positions 29–31 of the mature peptide, which may influence fine functional differences. Crp9 features the C-terminal motif LLYML (positions 28–32), whereas Crp8 features LMYTL and Crp10 features LLYTM [1]. The Crp8/Crp13 pair, differentiated by the K25R variation, is functionally nearly equivalent, and the Crp9/Crp15 pair is cleanly differentiated by M19I, but the three-residue variation between Crp8, Crp9, and Crp10 in the C-terminal region has not been systematically dissected through pairwise mutagenesis [1]. The mature Crp9 peptide sequence is LRDLVCYCRKRGCKRREHMNGTCRKGHLLYMLCCR, as catalogued in the DRAMP database (entry DRAMP03337) and confirmed by UniProt (P50707) [2] [3]. This sequence-level differentiation is essential for procurement when experimental designs require precise peptide identity confirmation via mass spectrometry or HPLC co-elution standards.

Peptide sequence analysis Cryptdin C-terminal motif Defensin structure-function

Optimal Research and Procurement Application Scenarios for Defensin-Related Cryptdin-9 Based on Verified Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Using the Crp9/Crp15 Minimal Pair for Single-Residue Functional Dissection

The Crp9/Crp15 pair, differing solely by the M19I substitution, constitutes a near-ideal experimental system for dissecting the contribution of residue 19 hydrophobicity to α-defensin bactericidal function. Investigators can procure both Crp9 (Met19) and Crp15 (Ile19) as synthetic peptides and, using the vCC assay conditions established by Wang et al. 2023 (E. coli ATCC 25922, 10 mM sodium phosphate buffer pH 7.4, 2 h exposure), quantify the ~2-fold activity differential attributable to this single residue change [1]. This approach eliminates confounding variables from multiple sequence differences that complicate SAR interpretation in most defensin comparative studies. Such paired analyses are directly relevant to rational engineering of cryptdin-derived antimicrobials with enhanced Gram-negative potency. [1]

Positive Control for High-Activity Cryptdin Tier in Antimicrobial Susceptibility Screening Panels

For laboratories screening panels of antimicrobial peptides against enteric pathogens, Crp9 serves as a validated high-activity reference compound within the cryptdin family. Its vLD values (E. coli vLD50 = 2.2 μg/mL; S. aureus vLD50 = 2.5 μg/mL) provide a benchmark for the most-active isoform tier, against which engineered variants or novel defensin-like peptides can be calibrated [1]. Using Crp9 as a reference, rather than the weaker Crp1 (vLD50 = 5.9 μg/mL against E. coli), establishes a more stringent activity threshold and ensures that the assay's dynamic range captures the upper end of bactericidal potency. Procurement of Crp9 alongside Crp1 enables construction of a two-point activity calibration curve spanning the full cryptdin potency range. [1]

Biophysical Studies of Defensin Self-Association and Its Mechanistic Link to Antibacterial Activity

The Wang et al. 2023 study demonstrated a functional correlation between cryptdin self-association propensity and bactericidal activity, with weakly bactericidal isoforms (Crp1, Crp11) forming large soluble aggregates and highly bactericidal isoforms (Crp4, Crp14, and by extension Crp9) remaining monomeric at neutral pH [1]. Crp9 was specifically selected for DLS analysis as a representative of the most-active cryptdin cohort [1]. For researchers employing biophysical techniques such as DLS, analytical ultracentrifugation, or surface plasmon resonance to investigate the relationship between defensin oligomerization state and membrane-permeabilizing activity, Crp9 offers a validated low-aggregation reference peptide. This is particularly important for solution-phase structural studies (NMR, circular dichroism) where peptide aggregation can compromise spectral quality and data interpretability. [1]

Enteric Innate Immunity Models Requiring an Ileum-Relevant Cryptdin Isoform

Cryptdin expression in the mouse small intestine follows a pronounced proximal-to-distal gradient, with ileal expression levels 4- to 50-fold higher than duodenal and jejunal levels for each cryptdin isoform, including Crp9 [2]. This regional expression pattern, established by comprehensive qPCR analysis of singly isolated crypts, means that Crp9 is physiologically most relevant to ileal host defense and ileal microbiota homeostasis [2]. Researchers modeling ileal Paneth cell function, ileal Crohn's disease-like phenotypes, or small intestinal host-microbe interactions should prioritize ileum-abundant cryptdin isoforms such as Crp9. Furthermore, cryptdin bioactivity in the ileal lumen is potentiated by higher local Paneth cell densities (3- to 7-fold greater than in proximal segments), making Crp9 procurement particularly relevant for studies seeking to replicate physiological concentrations of ileal antimicrobial peptides [2]. [2]

Quote Request

Request a Quote for Defensin-related cryptdin-9

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.